5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Pharmacokinetics
The compound’s molecular weight is 158.59 , which suggests it may have suitable properties for absorption and distribution.
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound could potentially have a wide range of effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a methyl group at the 1-position.
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde compound.
5-chloro-1,3-dimethyl-1H-pyrazole-4-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSMNYUEXXEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380505 | |
Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-76-4 | |
Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?
A: The crystal structure of this compound reveals that the molecules are situated on mirror planes []. This means that the molecule possesses a plane of symmetry. Furthermore, the hydrogen atoms of the two methyl groups exhibit rotational disorder, indicating they can occupy two different orientations [].
Q2: Are there any significant intermolecular interactions observed in the crystal structure?
A: Yes, the crystal packing of this compound exhibits weak intermolecular C—H⋯O interactions. Additionally, there are short Cl⋯N contacts with a distance of 3.046 (2) Å []. These interactions contribute to the overall stability of the crystal lattice.
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